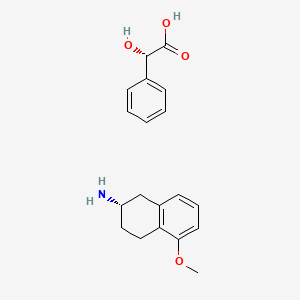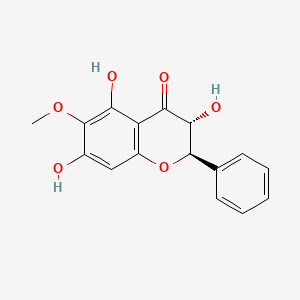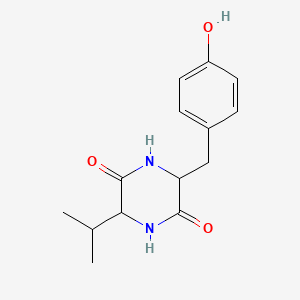
5'-O-DMT-2'-O-metil-N6-fenoxiacetiladenosina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a synthetic nucleoside analogue with a molecular formula of C40H39N5O8 and a molecular weight of 717.77 g/mol. This compound is primarily used in biomedical research, particularly in the study of inflammatory disorders and autoimmune diseases. It is known for its ability to selectively engage receptors and signaling pathways, exhibiting significant anti-inflammatory properties.
Aplicaciones Científicas De Investigación
5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogues.
Biology: This compound is employed in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Medicine: It has potential antiviral and anticancer activities, making it a valuable tool in drug discovery and development.
Industry: It is used in the production of modified oligonucleotides for various applications, including RNA interference and antisense therapy.
Mecanismo De Acción
Target of Action
5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a synthetic nucleoside with antiviral and anticancer activities . It is a phosphoramidite that can be used to synthesize oligonucleotides of any sequence
Mode of Action
It is known that this compound is used in the synthesis of modified oligonucleotides , which can be used in various applications including RNA interference and antisense therapy .
Biochemical Pathways
coli RNase H, either at a hairpin loop or at a stem region .
Result of Action
It is known that this compound has antiviral and anticancer activities .
Métodos De Preparación
The synthesis of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine involves several steps. The starting material is typically adenosine, which undergoes a series of protection and deprotection reactions to introduce the desired functional groups. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved by reacting adenosine with 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Methylation of the 2’-hydroxyl group: This step involves the use of methyl iodide (CH3I) and a strong base like sodium hydride (NaH) to introduce the methyl group.
Acylation of the N6-amino group: The final step is the acylation of the N6-amino group with phenoxyacetyl chloride in the presence of a base such as triethylamine (TEA).
Análisis De Reacciones Químicas
5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, where nucleophiles like amines or thiols can replace the phenoxy group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is unique compared to other nucleoside analogues due to its specific functional groups and their arrangement. Similar compounds include:
5’-O-DMT-2’-O-methyl-N6-phenoxyacetyl-D-adenosine: This compound has a similar structure but differs in the stereochemistry of the sugar moiety.
5’-O-DMT-N2-isobutyryl-2’-O-methyl-D-guanosine: Another nucleoside analogue with different protective groups and applications.
N4-Benzoyl-5’-O-DMT-2’-deoxycytidine: This compound is used in the synthesis of modified oligonucleotides and has different protective groups.
These compounds share some similarities in their synthetic routes and applications but differ in their specific chemical properties and biological activities.
Propiedades
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-3-methoxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H39N5O8/c1-48-29-19-17-27(18-20-29)40(26-11-6-4-7-12-26,28-13-10-16-31(21-28)49-2)52-22-32-35(47)36(50-3)39(53-32)45-25-43-34-37(41-24-42-38(34)45)44-33(46)23-51-30-14-8-5-9-15-30/h4-21,24-25,32,35-36,39,47H,22-23H2,1-3H3,(H,41,42,44,46)/t32-,35-,36-,39-,40?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJIISZNTSASNR-QWGRGFTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[2-(2-Chloro-4-nitrophenyl)hydrazinylidene]-2-imino-4-methyl-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B592373.png)
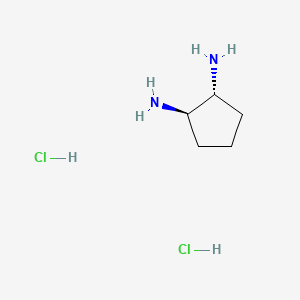
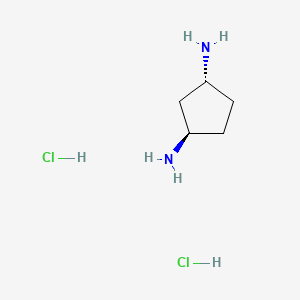


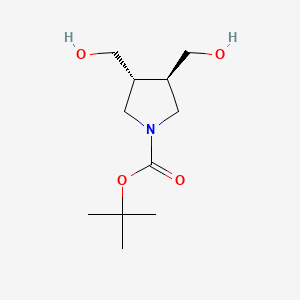
![(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B592380.png)

